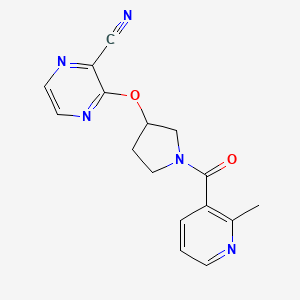

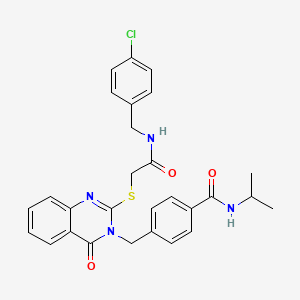

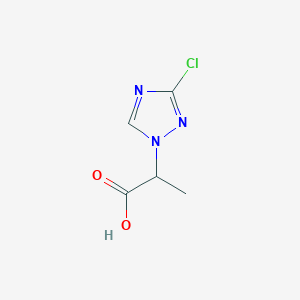

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research in synthetic chemistry has led to the development of new pyridine and pyrazine derivatives through complex synthesis processes. These compounds are characterized for their structural and chemical properties, laying the groundwork for understanding their potential applications in various fields, including pharmaceuticals and materials science. Studies have shown methods for synthesizing such derivatives, highlighting the versatility and reactivity of pyrazine and pyridine frameworks in forming complex heterocyclic compounds (Elewa et al., 2021; Al-Issa, 2012).

Biological Activity

Compounds with pyrazine and pyridine cores have been evaluated for their biological activities, such as antimicrobial, anticancer, and antifungal properties. These studies provide a glimpse into the therapeutic potential of such compounds, suggesting that they could serve as leads or frameworks for developing new drugs or biological agents (Černuchová et al., 2005; Kawale et al., 2017).

Material Science and Catalysis

In the field of materials science, pyrazine and pyridine derivatives have been explored for their potential applications in creating new materials with unique properties, such as conductive polymers or corrosion inhibitors. These applications demonstrate the compound's versatility beyond biological systems, indicating potential uses in industrial and technological contexts (Sudheer & Quraishi, 2015; Lu et al., 2002).

Chemical Catalysis and Reactions

Pyrazine and pyridine derivatives have also been studied for their roles in catalysis, particularly in reactions relevant to environmental sustainability, such as water oxidation. These studies underline the potential of such compounds in catalyzing essential chemical reactions, offering pathways to more efficient and environmentally friendly chemical processes (Zong & Thummel, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11-13(3-2-5-18-11)16(22)21-8-4-12(10-21)23-15-14(9-17)19-6-7-20-15/h2-3,5-7,12H,4,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWOQWXJOQHVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Methylnicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)